molecular formula C19H21NO5 B4298439 3-(benzoylamino)-3-(4-ethoxy-3-methoxyphenyl)propanoic acid

3-(benzoylamino)-3-(4-ethoxy-3-methoxyphenyl)propanoic acid

Cat. No. B4298439
M. Wt: 343.4 g/mol
InChI Key: HCIMYEKZXJYIRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(benzoylamino)-3-(4-ethoxy-3-methoxyphenyl)propanoic acid, also known as BEMP, is a chemical compound that has gained significant attention in the field of scientific research. It belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs) and has been found to exhibit potent anti-inflammatory and analgesic properties. BEMP is a promising candidate for the development of new drugs for the treatment of various inflammatory conditions.

Mechanism of Action

The mechanism of action of 3-(benzoylamino)-3-(4-ethoxy-3-methoxyphenyl)propanoic acid involves the inhibition of COX and nitric oxide synthase (NOS) enzymes. COX is responsible for the production of prostaglandins, which play a key role in the inflammatory response. 3-(benzoylamino)-3-(4-ethoxy-3-methoxyphenyl)propanoic acid inhibits COX activity, thereby reducing the production of prostaglandins. NOS is responsible for the production of nitric oxide, which is involved in the inflammatory response. 3-(benzoylamino)-3-(4-ethoxy-3-methoxyphenyl)propanoic acid inhibits NOS activity, thereby reducing the production of nitric oxide.
Biochemical and Physiological Effects:
3-(benzoylamino)-3-(4-ethoxy-3-methoxyphenyl)propanoic acid has been found to exhibit potent anti-inflammatory and analgesic properties. It has been shown to reduce the production of prostaglandins and nitric oxide, which are involved in the inflammatory response. 3-(benzoylamino)-3-(4-ethoxy-3-methoxyphenyl)propanoic acid has also been found to reduce the expression of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. 3-(benzoylamino)-3-(4-ethoxy-3-methoxyphenyl)propanoic acid has been shown to be effective in reducing pain and inflammation in animal models of arthritis and other inflammatory conditions.

Advantages and Limitations for Lab Experiments

3-(benzoylamino)-3-(4-ethoxy-3-methoxyphenyl)propanoic acid has several advantages for use in lab experiments. It is a well-characterized compound that has been extensively studied for its anti-inflammatory and analgesic properties. It is also relatively easy to synthesize and purify, making it readily available for research purposes. However, there are some limitations to the use of 3-(benzoylamino)-3-(4-ethoxy-3-methoxyphenyl)propanoic acid in lab experiments. It has been found to exhibit some degree of toxicity at high concentrations, which may limit its use in certain experiments. Additionally, the exact mechanism of action of 3-(benzoylamino)-3-(4-ethoxy-3-methoxyphenyl)propanoic acid is not fully understood, which may limit its use in certain types of experiments.

Future Directions

There are several future directions for the research on 3-(benzoylamino)-3-(4-ethoxy-3-methoxyphenyl)propanoic acid. One area of interest is the development of new drugs based on the structure of 3-(benzoylamino)-3-(4-ethoxy-3-methoxyphenyl)propanoic acid for the treatment of inflammatory conditions. Another area of interest is the investigation of the mechanism of action of 3-(benzoylamino)-3-(4-ethoxy-3-methoxyphenyl)propanoic acid, which may lead to the development of new drugs that target the same pathways. Additionally, the use of 3-(benzoylamino)-3-(4-ethoxy-3-methoxyphenyl)propanoic acid in combination with other drugs may be explored for the treatment of inflammatory conditions. Finally, further studies are needed to determine the safety and efficacy of 3-(benzoylamino)-3-(4-ethoxy-3-methoxyphenyl)propanoic acid in humans.

Scientific Research Applications

3-(benzoylamino)-3-(4-ethoxy-3-methoxyphenyl)propanoic acid has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the activity of cyclooxygenase (COX), an enzyme that plays a key role in the production of prostaglandins, which are responsible for inflammation and pain. 3-(benzoylamino)-3-(4-ethoxy-3-methoxyphenyl)propanoic acid has also been found to inhibit the production of nitric oxide, a molecule that is involved in the inflammatory response.

properties

IUPAC Name

3-benzamido-3-(4-ethoxy-3-methoxyphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO5/c1-3-25-16-10-9-14(11-17(16)24-2)15(12-18(21)22)20-19(23)13-7-5-4-6-8-13/h4-11,15H,3,12H2,1-2H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCIMYEKZXJYIRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(CC(=O)O)NC(=O)C2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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